molecular formula C7H6INO3 B8703139 N,2-dihydroxy-4-iodobenzamide CAS No. 65427-16-9

N,2-dihydroxy-4-iodobenzamide

Cat. No.: B8703139
CAS No.: 65427-16-9
M. Wt: 279.03 g/mol
InChI Key: UFDJAYVJXNLDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

65427-16-9

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

N,2-dihydroxy-4-iodobenzamide

InChI

InChI=1S/C7H6INO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)

InChI Key

UFDJAYVJXNLDHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)O)C(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key iodobenzamide derivatives and their pharmacological profiles:

Compound Molecular Formula Molecular Weight Target/Application Binding Affinity (Ki/Kd) Key Findings
N-Hydroxy-4-iodobenzamide () C₇H₆INO₂ 263.03 Research compound Not reported Basic structure for derivatization
4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP, ) C₁₉H₂₀IN₂O 425.29 Sigma receptors (σ₁/σ₂) Ki = 4.6 nM (σ₁), 56 nM (σ₂) High affinity for breast cancer imaging; Kd = 26 nM in MCF-7 cells
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA, ) C₁₂H₁₅IN₂O 330.17 Melanoma Kd = 26 nM Tumor/nontumor ratio up to 147 (brain) in melanoma models; Phase II clinical sensitivity = 81%
Iodothiouracil () C₄H₃IN₂OS 254.00 Melanin biosynthesis N/A Selective melanoma uptake; persists in tumors for weeks

Key Differences in Design and Performance

  • Substituent Effects: 4-IBP’s benzylpiperidinyl group enhances σ-receptor affinity, while BZA’s diethylaminoethyl chain improves melanoma targeting. N-Hydroxy-4-iodobenzamide lacks complex side chains, limiting its receptor specificity but serving as a scaffold for further modifications .
  • Biodistribution: 4-IBP clears rapidly from blood (55–68% reduction in major organs at 1 hour post-injection) but accumulates in σ-receptor-rich tissues . BZA shows prolonged melanoma retention with tumor/muscle ratios of 95 at 24 hours .

Clinical and Preclinical Outcomes

  • Melanoma Agents: BZA outperforms iodothiouracil in clinical applicability due to validated Phase II results and higher tumor/nontumor contrast .
  • Breast Cancer vs. Melanoma Targeting: 4-IBP’s σ-receptor binding (Ki = 4.6 nM) contrasts with BZA’s melanin-driven uptake, reflecting divergent mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.